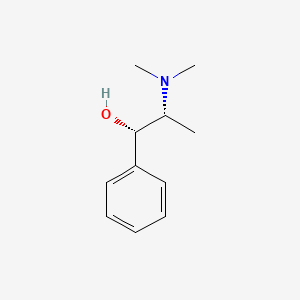
Metoprolol hydrochloride
Overview
Description
Metoprolol is a selective beta1-adrenoreceptor blocking agent . It is used to treat angina (chest pain), hypertension (high blood pressure), and it is also used to lower the risk of death or needing to be hospitalized for heart failure . Metoprolol has a role as a beta-adrenergic antagonist, an antihypertensive agent, a xenobiotic, an environmental contaminant, and a geroprotector .
Synthesis Analysis
The synthesis of metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The crystal packing of metoprolol is dominated by an O-H…N/N…H-O pair of hydrogen bonds, which gives rise to chains containing alternating R and S metoprolol molecules extending along the b axis . More details about the molecular structure can be found in the referenced papers .
Chemical Reactions Analysis
Metoprolol undergoes various chemical reactions in the body. For instance, it is subject to considerable drug–gene interaction effects caused by genetic variations of the CYP2D6 gene . More details about the chemical reactions can be found in the referenced papers .
Scientific Research Applications
Quantitative Determination in Blood Plasma
Metoprolol hydrochloride, a selective β1-adrenoblocker, is studied for its therapeutic drug monitoring in human plasma. An HPLC-MS/MS method was developed for its quantitative determination, proving effective in measuring metoprolol concentrations in patients with arterial hypertension (Myl’nikov et al., 2022).
Metabolomic Profiling in Myocardial Ischemia
Metoprolol's effects on metabolic networks in vivo were examined in a murine model of acute myocardial ischemia. The study revealed alterations in several metabolic pathways, suggesting metoprolol's impact beyond the β1 adrenergic receptor, providing insights into its therapeutic mechanisms (Lai et al., 2020).
Environmental Impact and Removal
Research on the environmental impact of metoprolol includes its frequent detection in wastewater and the exploration of methods for its degradation. The use of graphite-PVC composite as an anode demonstrated significant effectiveness in removing metoprolol from wastewater, highlighting environmental concerns related to pharmaceutical residues (Mussa et al., 2020).
Pharmacokinetic Modeling and Genetic Factors
A physiologically based pharmacokinetic model for metoprolol was developed to account for variations in its metabolism due to genetic polymorphism in CYP2D6 genotypes. This study emphasized the importance of considering genetic differences in drug prescription and treatment approaches (Lee, 2020).
Photodegradation Studies
Metoprolol's indirect photodegradation process in the presence of fulvic acids was investigated, showing significant degradation under simulated sunlight. This research contributes to understanding the environmental fate of pharmaceuticals and their interaction with organic matter (Filipe et al., 2019).
Role in CYP2D6 Phenotyping
Metoprolol serves as a probe drug for phenotyping cytochrome P450 (CYP) 2D6. A study explored the effects of rifampicin on metoprolol metabolism, revealing that while CYP2D6 is the primary metabolic pathway, other CYP enzymes also contribute, providing insights into drug-drug interactions (Berger et al., 2018).
Mechanism of Action
Target of Action
Metoprolol hydrochloride primarily targets the beta-1-adrenergic receptors located in cardiac cells . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.
Mode of Action
This compound is a beta-1-adrenergic receptor inhibitor . It selectively binds to these receptors in cardiac cells, inhibiting their activity. This inhibition leads to a decrease in cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
The primary biochemical pathway affected by metoprolol involves the beta-1-adrenergic signaling pathway in cardiac cells . By inhibiting this pathway, metoprolol reduces cardiac excitability, cardiac output, and myocardial oxygen demand . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The bioavailability of metoprolol is approximately 50% . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the presence of other drugs can significantly change the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, environmental conditions such as pH and temperature can affect the stability of metoprolol . Furthermore, metoprolol’s biodegradation potentials in the hyporheic zone under contrasting redox conditions are associated with changes in the active microbial communities .
Safety and Hazards
Metoprolol has several side effects including heart failure exacerbation, fatigue, depression, bradycardia or heart block, hypotension, bronchospasm, cold extremities, dizziness, decreased libido, diarrhea, tinnitus, decreased exercise tolerance, glucose intolerance, and may mask hypoglycemia . It should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting .
Biochemical Analysis
Biochemical Properties
Metoprolol hydrochloride plays a significant role in biochemical reactions by selectively inhibiting beta-1 adrenergic receptors. This inhibition reduces the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to decreased heart rate and cardiac output . The compound interacts with enzymes such as cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4), which are involved in its metabolism . Additionally, this compound binds to beta-1 adrenergic receptors on cardiac cells, preventing the activation of these receptors by endogenous catecholamines .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it decreases heart rate and contractility by blocking beta-1 adrenergic receptors . This leads to a reduction in myocardial oxygen demand and helps in managing conditions like angina and heart failure . The compound also influences cell signaling pathways by inhibiting the cyclic adenosine monophosphate (cAMP) pathway, which is activated by beta-1 adrenergic receptors . Furthermore, this compound can affect gene expression related to cardiac function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors on cardiac cells . By blocking these receptors, the compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway . This results in decreased intracellular calcium levels, leading to reduced heart rate and contractility . This compound also undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6 and CYP3A4 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has a half-life of 3 to 7 hours, and its effects can be observed within this timeframe . Long-term studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods . Its stability can be affected by factors such as pH and temperature, which may influence its degradation rate .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects . At high doses, this compound can cause bradycardia, hypotension, and other toxic effects . Studies in canine models have shown that chronic administration of this compound can prevent neuronal dendritic remodeling and protect against cardiovascular diseases .
Metabolic Pathways
This compound is primarily metabolized in the liver by CYP2D6 and CYP3A4 enzymes . The metabolic pathways involve the oxidation of the compound to form various metabolites, which are then excreted in the urine . The activity of these enzymes can vary among individuals, leading to differences in the metabolism and efficacy of this compound . Additionally, the compound can interact with other drugs that are metabolized by the same enzymes, potentially affecting its pharmacokinetics .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body after oral administration . It has a volume of distribution of 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The compound is transported in the bloodstream and binds to plasma proteins, although its protein binding is relatively low (12%) . This compound is also distributed to various tissues, including the heart, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound primarily involves its interaction with beta-1 adrenergic receptors on the cell membrane . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cell surface, where it exerts its effects by blocking the activation of beta-1 adrenergic receptors .
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971818 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-18-8 | |
| Record name | Metoprolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


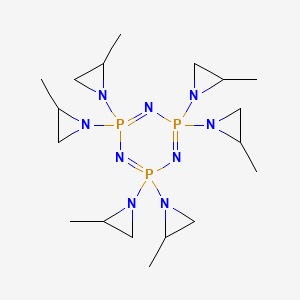

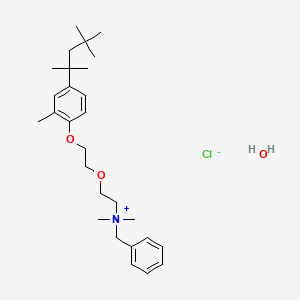


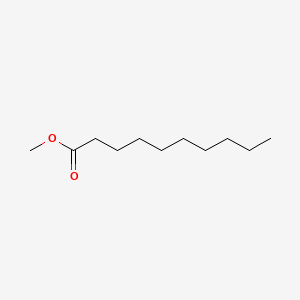


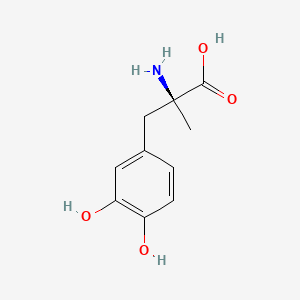
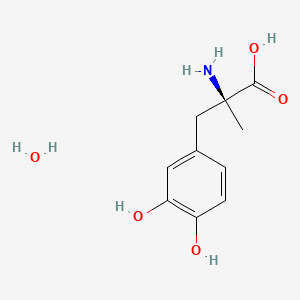

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)

